molecular formula C13H18N2O B8527845 4-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzylamine

4-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzylamine

Cat. No. B8527845
M. Wt: 218.29 g/mol
InChI Key: ZIYNRZCSGQUZJS-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Dissolve N-(tert-butoxycarbonyl)-4-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzylamine (267 mg, 0.8 mmol) in DCM (4 mL). Add 4M hydrogen chloride in dioxane (2 mL, 8 mmol) and stir at room temperature for 1 h. Concentrate in vacuo and elute the compound through a SCX column to obtain the title compound (179 mg, 98%). MS (ES+) m/z: 219 (M+H)+.
Name
N-(tert-butoxycarbonyl)-4-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzylamine
Quantity
267 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][C:17](=[O:23])[N:18]2[CH2:22][CH2:21][CH2:20][CH2:19]2)=[CH:12][CH:11]=1)=O)(C)(C)C.Cl.O1CCOCC1>C(Cl)Cl>[O:23]=[C:17]([N:18]1[CH2:22][CH2:21][CH2:20][CH2:19]1)[CH2:16][C:13]1[CH:14]=[CH:15][C:10]([CH2:9][NH2:8])=[CH:11][CH:12]=1

Inputs

Step One
Name
N-(tert-butoxycarbonyl)-4-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzylamine
Quantity
267 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(N1CCCC1)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
WASH
Type
WASH
Details
elute the compound through a SCX column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C(CC1=CC=C(CN)C=C1)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 179 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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